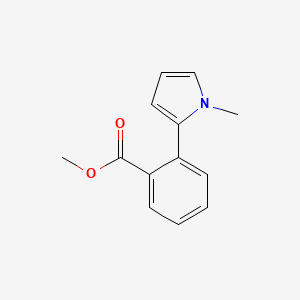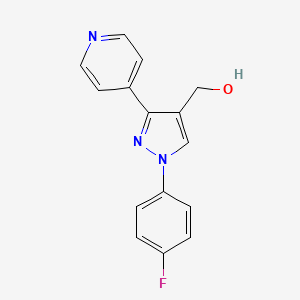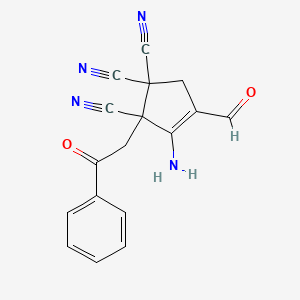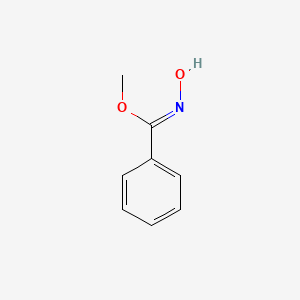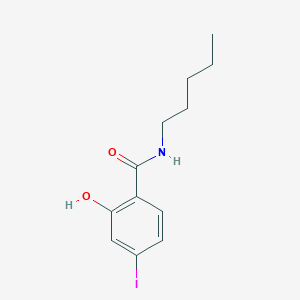
2-Hydroxy-4-iodo-N-pentylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-iodo-N-pentylbenzamide is an organic compound with the molecular formula C12H16INO2 It is a derivative of benzamide, characterized by the presence of a hydroxy group at the second position, an iodine atom at the fourth position, and a pentyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-iodo-N-pentylbenzamide typically involves the iodination of 2-hydroxy-N-pentylbenzamide. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure the selective iodination at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available benzamide derivatives. The process includes nitration, reduction, and subsequent iodination steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of 2-hydroxy-N-pentylbenzamide.
Substitution: The iodine atom at the fourth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of substituted benzamide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, thiourea, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
- Quinone derivatives from oxidation.
- 2-Hydroxy-N-pentylbenzamide from reduction.
- Various substituted benzamides from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-iodo-N-pentylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-iodo-N-pentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and iodine groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-4-iodobenzamide: Lacks the pentyl group, making it less hydrophobic and potentially altering its biological activity.
2-Hydroxy-N-pentylbenzamide: Lacks the iodine atom, which may reduce its reactivity in certain chemical reactions.
4-Iodo-N-pentylbenzamide: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
Uniqueness: 2-Hydroxy-4-iodo-N-pentylbenzamide is unique due to the combination of the hydroxy, iodine, and pentyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
89011-04-1 |
|---|---|
Molekularformel |
C12H16INO2 |
Molekulargewicht |
333.16 g/mol |
IUPAC-Name |
2-hydroxy-4-iodo-N-pentylbenzamide |
InChI |
InChI=1S/C12H16INO2/c1-2-3-4-7-14-12(16)10-6-5-9(13)8-11(10)15/h5-6,8,15H,2-4,7H2,1H3,(H,14,16) |
InChI-Schlüssel |
KFUSZLXIYOJNRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC(=O)C1=C(C=C(C=C1)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)
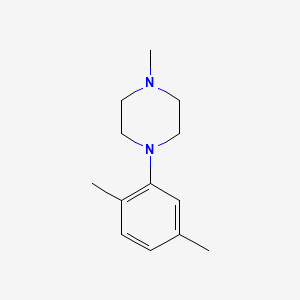


![1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole](/img/structure/B14137524.png)
![4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B14137531.png)

![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)
